2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide
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Overview
Description
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring fused with a tetrahydrothiopyran moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide typically involves the reaction of tetrahydro-2H-thiopyran-4-one with thioamide derivatives under specific conditions. One common method involves the use of hydrazine hydrate and potassium selenocyanate in an ethanol-water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The exact mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. In terms of anticonvulsant activity, it may modulate neurotransmitter release or receptor activity in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide
- 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid
- 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-thiol
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide is unique due to its specific combination of the tetrahydrothiopyran and thiazole moieties, which confer distinct biological activities. Its potential antimicrobial and anticonvulsant properties make it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H12N2OS2 |
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Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-(thian-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H12N2OS2/c10-8(12)7-5-11-9(14-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,12) |
InChI Key |
ISQIZTHDFGSXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=NC=C(S2)C(=O)N |
Origin of Product |
United States |
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